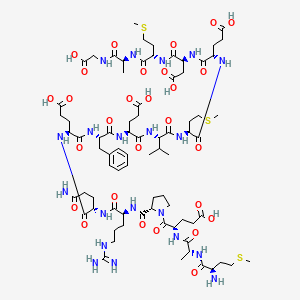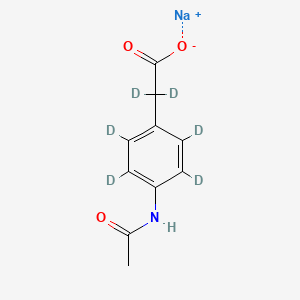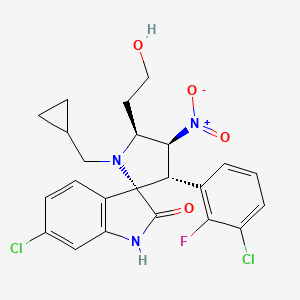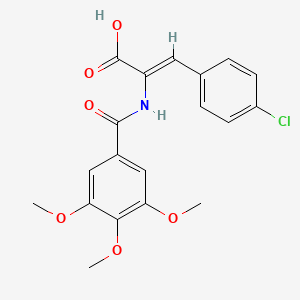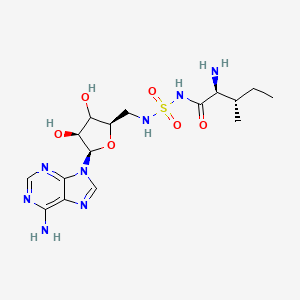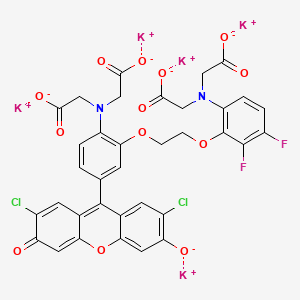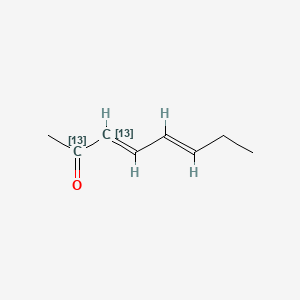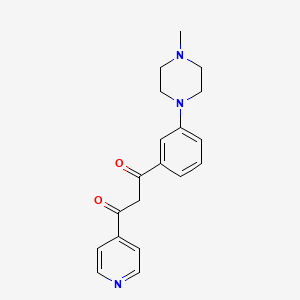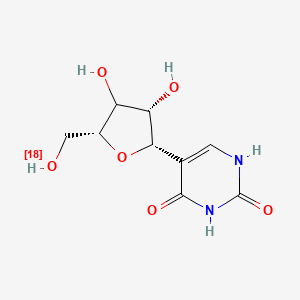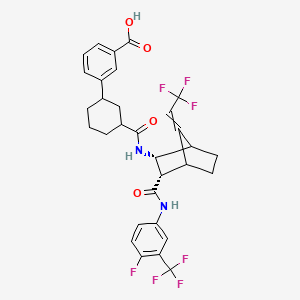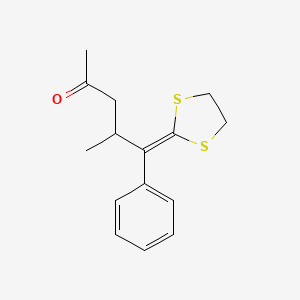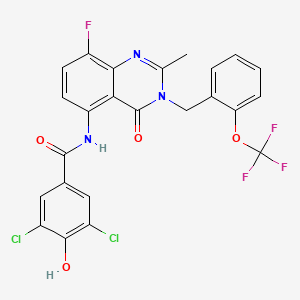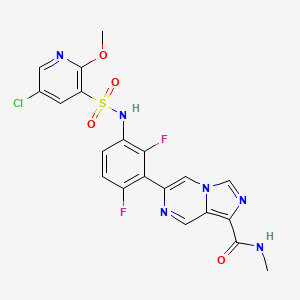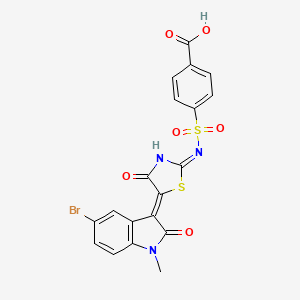![molecular formula C21H17N5O2S B15137501 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring:
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the triazole intermediate with phenyl isocyanate under controlled conditions to form the phenylcarbamoyl derivative.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the triazole derivative with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as glycogen synthase kinase-3, which plays a role in various cellular processes including cell proliferation and apoptosis.
Pathway Modulation: It can modulate signaling pathways involved in cancer progression, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their diverse biological activities, such as anti-inflammatory and antimicrobial effects.
Phenylcarbamoyl Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is unique due to its combination of a triazole ring, a phenylcarbamoyl group, and a thiophen-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for further research and development.
Propiedades
Fórmula molecular |
C21H17N5O2S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H17N5O2S/c27-20(23-16-5-2-1-3-6-16)15-8-10-17(11-9-15)26-14-19(24-25-26)21(28)22-13-18-7-4-12-29-18/h1-12,14H,13H2,(H,22,28)(H,23,27) |
Clave InChI |
WHIYNFCIAFTBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=C(N=N3)C(=O)NCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


